molecular formula C10H10ClFO3 B8598878 3-(3-Chloro-4-fluorophenoxy)butyric Acid

3-(3-Chloro-4-fluorophenoxy)butyric Acid

Cat. No.: B8598878
M. Wt: 232.63 g/mol
InChI Key: NANLSIFRJAMHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-fluorophenoxy)butyric Acid is a useful research compound. Its molecular formula is C10H10ClFO3 and its molecular weight is 232.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenoxy)butanoic acid

InChI

InChI=1S/C10H10ClFO3/c1-6(4-10(13)14)15-7-2-3-9(12)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

NANLSIFRJAMHNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)OC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 27.2 g (0.68 mol) sodium hydroxide in 272 ml water was added 100 g (0.68 mol) 3-chloro-4-fluorophenol. The solution was warmed to reflux and 55.4 ml (0.68 mol) of beta-butyrolactone was added dropwise over a 1 hour period. The reaction was cooled to 23° C. and the pH brought to 7 with concentrated hydrochloric acid. The neutral solution was washed with 3×150 ml diethyl ether to remove unreacted phenol and then acidified to pH 2 with concentrated hydrochloric acid, extracted with 150 ml 1,2-dichloroethane, dried over magnesium sulfate and concentrated in vacuo to 4.3 g of an oil which by nuclear magnetic resonance examination was composed of 44 mol percent product and 56% 3-hydroxybutyric acid. The original diethyl ether washes were extracted with 3×150 ml saturated sodium bicarbonate. The combined bicarbonate solutions were extracted with 150 ml diethyl ether and then the pH was brought to 2 with concentrated hydrochloric acid. Extraction with diethyl ether, washing with brine and drying over magnesium sulfate and concentration in vacuo gave 16.2 g (10.2%) of title product as an oil.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Quantity
55.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
10.2%

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